2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)ACETAMIDE
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)ACETAMIDE is a complex organic compound characterized by the presence of benzimidazole and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the sulfanyl group. The final step involves the acetylation of the amino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring.
Substitution: Various substitution reactions can occur at the benzimidazole ring or the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- 2-[(1H-Benzimidazol-2-ylsulfanyl)acetyl]-N-phenylhydrazinecarbothioamide
- Ethyl 2-[[(1H-Benzimidazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
What sets 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL)ACETAMIDE apart is its unique combination of benzimidazole and sulfanyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O2S2/c31-21(13-33-23-27-17-9-3-4-10-18(17)28-23)25-15-7-1-2-8-16(15)26-22(32)14-34-24-29-19-11-5-6-12-20(19)30-24/h1-12H,13-14H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHLWGCHHYLAHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC=C3NC(=O)CSC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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